N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide
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Description
N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a useful research compound. Its molecular formula is C23H27N3O3 and its molecular weight is 393.487. The purity is usually 95%.
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Mechanism of Action
Indole Derivatives
Indole derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological and clinical applications . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Biological Activities
Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This wide range of activities has sparked interest among researchers to synthesize a variety of indole derivatives .
Biochemical Pathways
Indole is an important heterocyclic system that provides the skeleton to many natural products and drugs . It plays a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .
Pharmacokinetics
The pharmacokinetics of indole derivatives can vary widely depending on their specific structures and the presence of functional groups. Generally, they are well absorbed and distributed in the body, metabolized by various enzymes, and excreted in urine and feces .
Environmental Factors
Environmental factors such as pH, temperature, and the presence of other substances can influence the stability, efficacy, and action of indole derivatives .
Properties
IUPAC Name |
N-[2-(2-methylindol-1-yl)ethyl]-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-17-14-19-4-2-3-5-21(19)26(17)11-10-25-23(27)20-6-9-24-22(15-20)29-16-18-7-12-28-13-8-18/h2-6,9,14-15,18H,7-8,10-13,16H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKKKLQGTRGERS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)C3=CC(=NC=C3)OCC4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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